Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate

Overview

Description

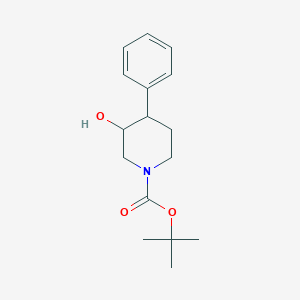

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO3 It is a piperidine derivative, characterized by the presence of a tert-butyl ester group, a hydroxyl group, and a phenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and phenylmagnesium bromide. The reaction conditions often include the use of anhydrous solvents such as tetrahydrofuran (THF) and the presence of a base like triethylamine to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often incorporating automated systems for reaction monitoring and product purification. Safety measures are also implemented to handle the reagents and solvents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the piperidine ring or the phenyl group.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the piperidine ring can produce a more saturated compound. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemistry

THPPC serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties. The compound is particularly useful in the synthesis of piperidine derivatives, which are prevalent in pharmaceutical chemistry.

Biology

In biological research, THPPC has been investigated for its potential as an enzyme inhibitor and receptor modulator. Studies have shown that compounds with hydroxyl groups can enhance binding affinity to specific enzymes through hydrogen bonding interactions. For instance, THPPC has been identified as a potential inhibitor of P-glycoprotein (P-gp), a key transporter involved in drug metabolism .

Enzyme Inhibition Studies:

- Target: P-glycoprotein (P-gp)

- Mechanism: Enhanced binding through hydrogen bonds due to hydroxyl group presence.

Medicine

THPPC is being explored for its therapeutic effects in neurological disorders. Its ability to interact with various molecular targets makes it a candidate for drug development aimed at treating conditions such as depression and anxiety. Notably, its application in the development of Proteolysis Targeting Chimeras (PROTACs) highlights its role in targeted protein degradation strategies .

Case Study: PROTAC Applications

A study demonstrated that incorporating THPPC into PROTACs significantly improved their efficacy in degrading specific target proteins associated with diseases like cancer. The semi-flexible nature of THPPC allows for optimal spatial arrangement necessary for effective protein recruitment and degradation .

Industrial Applications

THPPC is also utilized in the development of new materials and chemical processes within the industry. Its properties make it suitable for creating advanced polymers and other materials that require specific mechanical or chemical characteristics.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate include:

- Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate

- Tert-butyl 3-hydroxy-3-phenylpiperidine-1-carboxylate

- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate .

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C₁₆H₂₃NO₃

- Molecular Weight: 277.37 g/mol

- CAS Number: 172734-33-7

The compound features a piperidine ring with a tert-butyl ester and a hydroxyl group, which contribute to its biological activity through interactions with various molecular targets.

This compound exhibits its biological effects primarily through:

- Enzyme Interaction: The hydroxyl group can form hydrogen bonds with enzymes, modulating their activity. This interaction is crucial for influencing metabolic pathways.

- Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, affecting physiological processes such as neurotransmission and pain perception.

Inhibition Studies

Research indicates that this compound can inhibit various enzymes and transporters, notably:

- P-glycoprotein (P-gp): A study demonstrated that analogs of this compound exhibit significantly higher P-gp inhibitory activity, which is essential for drug absorption and metabolism .

Antimicrobial Activity

In vitro studies have shown that related compounds in the piperidine series possess antibacterial properties, particularly against Mycobacterium tuberculosis. A structure-activity relationship (SAR) analysis identified key substitutions that enhance potency while maintaining favorable physicochemical properties .

| Analog | Minimum Inhibitory Concentration (MIC) | Target |

|---|---|---|

| 4PP-1 | 6.3 µM | M. tuberculosis |

| 4PP-2 | 2.0 µM | M. tuberculosis |

Case Studies

-

Antimicrobial Efficacy

A high-throughput screening of chemical libraries revealed that compounds similar to tert-butyl 3-hydroxy-4-phenylpiperidine exhibited promising activity against M. tuberculosis, suggesting potential for development as anti-tuberculosis agents . -

Drug Delivery Systems

The compound's role in PROTAC (Proteolysis Targeting Chimeras) development highlights its ability to modulate protein levels within cells, potentially leading to enhanced therapeutic outcomes in cancer treatment.

Properties

IUPAC Name |

tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-13(14(18)11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNKSGVMOCONJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609313 | |

| Record name | tert-Butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000931-04-3 | |

| Record name | tert-Butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.